1-(Pyridin-4-yl)pyrrolidine-3-carbaldehyde
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Overview
Description
1-(Pyridin-4-yl)pyrrolidine-3-carbaldehyde is a heterocyclic organic compound that features both a pyridine ring and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)pyrrolidine-3-carbaldehyde typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of pyridine-4-carboxaldehyde with a suitable pyrrolidine derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)pyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced using reagents like halogens (Cl2, Br2) or alkyl halides (R-X).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or THF.
Substitution: Halogens, alkyl halides, often in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Pyridine-4-carboxylic acid derivatives.
Reduction: Pyrrolidine-3-methanol derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
1-(Pyridin-4-yl)pyrrolidine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)pyrrolidine-3-carbaldehyde is largely dependent on its interaction with biological targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Pyrrolidine-2-carboxaldehyde: Similar structure but lacks the pyridine ring, leading to different chemical properties and biological activities.
Pyridine-3-carbaldehyde: Contains the pyridine ring but lacks the pyrrolidine moiety, resulting in distinct reactivity and applications.
Pyrrolidine-3-carboxylic acid: Similar to the oxidized form of 1-(Pyridin-4-yl)pyrrolidine-3-carbaldehyde, used in different synthetic and biological contexts.
Uniqueness: this compound is unique due to the presence of both the pyridine and pyrrolidine rings, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound in various fields of research and application .
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-pyridin-4-ylpyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O/c13-8-9-3-6-12(7-9)10-1-4-11-5-2-10/h1-2,4-5,8-9H,3,6-7H2 |
InChI Key |
GQWIPHYVZNBAPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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